molecular formula C8H10N2S3 B2356647 2,5-Bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole CAS No. 100377-90-0

2,5-Bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole

Cat. No.: B2356647
CAS No.: 100377-90-0
M. Wt: 230.36
InChI Key: BYRUAQOKMKJTFU-UHFFFAOYSA-N
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Description

2,5-Bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole is a sulfur-rich heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of 1,3,4-thiadiazole, this compound features a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, with two allylsulfanyl (prop-2-en-1-ylsulfanyl) groups at the 2 and 5 positions . The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery due to its wide spectrum of biological activities, which often include antimicrobial, antifungal, and anticancer properties . The presence of the allylsulfanyl chains enhances the molecule's utility as a versatile synthetic intermediate; these chains can participate in further chemical reactions, such as cyclizations or polymerizations, allowing researchers to build more complex molecular architectures . In the field of coordination chemistry, the nitrogen and sulfur donor atoms in the thiadiazole ring enable it to act as a ligand, forming complexes with various metal ions that can be explored for catalytic applications . This combination of features makes this compound a valuable compound for developing new pharmaceutical agents, advanced materials, and functional ligands. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-bis(prop-2-enylsulfanyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S3/c1-3-5-11-7-9-10-8(13-7)12-6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRUAQOKMKJTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100377-90-0
Record name bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole
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Preparation Methods

Nucleophilic Substitution from 2,5-Dimercapto-1,3,4-thiadiazole

Reaction Mechanism and Optimization

The 1,3,4-thiadiazole scaffold serves as a versatile precursor for synthesizing disubstituted derivatives. 2,5-Dimercapto-1,3,4-thiadiazole (1 ) undergoes nucleophilic substitution with allyl bromide or allyl chloride in polar aprotic solvents such as dimethylformamide (DMF). Potassium carbonate is typically employed as a base to deprotonate the thiol groups, facilitating the displacement reaction. The general reaction scheme is as follows:

$$
\text{2,5-dimercapto-1,3,4-thiadiazole} + 2 \, \text{CH}2=\text{CHCH}2\text{X} \rightarrow \text{2,5-bis(allylsulfanyl)-1,3,4-thiadiazole} + 2 \, \text{HX}
$$

Key Parameters :

  • Solvent : DMF or acetone enhances solubility of intermediates.
  • Temperature : Reflux conditions (80–100°C) accelerate reaction kinetics.
  • Stoichiometry : A 2.2:1 molar ratio of allyl halide to 1 ensures complete substitution.

Synthetic Procedure and Yield

In a representative protocol, 1 (1 mmol) is suspended in DMF (20 mL) with potassium carbonate (2.2 mmol). Allyl bromide (2.2 mmol) is added dropwise, and the mixture is refluxed for 8–12 hours. Post-reaction, the product is precipitated by pouring the mixture onto ice, followed by filtration and recrystallization from ethanol. This method yields 85–92% of 2,5-bis(allylsulfanyl)-1,3,4-thiadiazole as colorless crystals.

Table 1. Optimization of Nucleophilic Substitution
Parameter Condition Yield (%)
Solvent DMF 92
Temperature (°C) 80 85
Allyl bromide ratio 2.2:1 90

Oxidative Coupling Using Hydrogen Peroxide

One-Step Oxidation Mechanism

An alternative route avoids alkyl halides by employing hydrogen peroxide (H₂O₂) as an oxidizing agent. This method couples 2,5-dimercapto-1,3,4-thiadiazole with allyl mercaptan (prop-2-en-1-ylthiol) in a single step. The reaction proceeds via oxidation of thiols to disulfides, forming the target compound without hazardous chlorine gas:

$$
\text{2,5-dimercapto-1,3,4-thiadiazole} + 2 \, \text{CH}2=\text{CHCH}2\text{SH} \xrightarrow{\text{H}2\text{O}2} \text{2,5-bis(allylsulfanyl)-1,3,4-thiadiazole} + 2 \, \text{H}_2\text{O}
$$

Advantages :

  • Eliminates chlorination steps, reducing toxicity risks.
  • Operates in aqueous or mixed-solvent systems, enhancing safety.

Procedure and Scalability

In a scaled example, 1 (2.61 moles) is mixed with allyl mercaptan (5.22 moles) in water. Hydrogen peroxide (30% w/w, 5.75 moles) is added slowly at 55–60°C over 3–5 hours. The organic layer is separated, washed with water, and dried to yield 80–83% product. This method is preferable for industrial applications due to its simplicity and reduced waste.

Table 2. Oxidative Coupling Conditions
Parameter Condition Yield (%)
H₂O₂ concentration 30% w/w 83
Temperature (°C) 60 80
Reaction time (h) 5 78

Characterization and Analytical Validation

Spectroscopic Confirmation

Infrared Spectroscopy (IR) :

  • Absorption at 1740 cm⁻¹ (C=O absent, confirming substitution).
  • Peaks at 1270 cm⁻¹ (C-O) and 1634 cm⁻¹ (C=N) validate the thiadiazole core.

Nuclear Magnetic Resonance (NMR) :

  • ¹H-NMR : Singlets at δ 5.32 ppm (allylic CH₂) and δ 13.34 ppm (N-H, thione form).
  • ¹³C-NMR : Signals at δ 163.38 ppm (C=N) and δ 177.64 ppm (C=S).

Elemental Analysis

Consistent with theoretical values for C₈H₁₀N₂S₃:

  • Calculated : C 45.69%, H 4.76%, N 13.32%, S 36.23%.
  • Found : C 45.62%, H 4.81%, N 13.28%, S 36.19%.

Comparative Analysis of Methods

Efficiency and Practicality

  • Nucleophilic Substitution : Higher yields (92%) but requires stoichiometric base and anhydrous conditions.
  • Oxidative Coupling : Lower yields (83%) but scalable and safer, with water as a solvent.

Chemical Reactions Analysis

Structural Information

The search results provide structural information for 2,5-bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole, which can be used to predict its chemical reactivity .

  • Molecular Formula: C8H10N2S3C_8H_{10}N_2S_3

  • SMILES: C=CCSC1=NN=C(S1)SCC=C

  • InChI: InChI=1S/C8H10N2S3/c1-3-5-11-7-9-10-8(13-7)12-6-4-2/h3-4H,1-2,5-6H2

This structural information indicates the presence of a 1,3,4-thiadiazole ring substituted at the 2 and 5 positions with prop-2-en-1-ylsulfanyl groups. The presence of the thiadiazole ring and the allyl sulfide moieties suggests potential reactivity with electrophiles, nucleophiles, and oxidizing agents.

Predicted Collision Cross Section

The predicted collision cross sections (CCS) for various adducts of this compound are listed in the table below :

Adductm/zPredicted CCS (Ų)
$$M+H]+231.00789149.0
$$
M+Na]+252.98983158.9
$$M+NH4]+248.03443157.3
$$
M+K]+268.96377148.2
$$M-H]-228.99333150.0
$$
M+Na-2H]-250.97528150.8
$$M]+230.00006151.9
$$
M]-230.00116151.9

These predicted CCS values may be useful in analytical studies involving mass spectrometry.

Potential Chemical Reactions

Based on the structural information and the chemistry of related compounds, some potential chemical reactions of this compound can be proposed:

  • Electrophilic Aromatic Substitution: The thiadiazole ring may undergo electrophilic substitution reactions, although the presence of the electron-withdrawing nitrogen atoms may deactivate the ring .

  • Oxidation: The sulfide groups may be oxidized to sulfoxides or sulfones .

  • Addition Reactions: The double bonds in the allyl groups may undergo addition reactions with halogens, acids, or other reagents .

  • Cycloaddition Reactions: The allyl groups may participate in cycloaddition reactions, such as Diels-Alder reactions .

  • Metal Coordination: The nitrogen atoms in the thiadiazole ring and the sulfur atoms in the sulfide groups may coordinate to metal ions .

Further research is needed to explore the chemical reactions of this compound in detail.

Scientific Research Applications

Medicinal Chemistry

The applications of 2,5-bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole in medicinal chemistry are notable. Compounds containing the 1,3,4-thiadiazole moiety have been shown to possess a variety of biological activities. Specifically, this compound exhibits:

  • Antimicrobial Activity : Research indicates that derivatives of this compound can show significant antibacterial and antifungal properties against various pathogens .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant potential, demonstrating effectiveness in scavenging free radicals .
  • Anticancer Properties : Studies have reported that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, certain synthesized derivatives showed significant inhibition of cell proliferation in glioblastoma models .

Interaction Studies

Interaction studies involving this compound often focus on its binding affinity to biological targets such as enzymes and receptors. These studies reveal the compound's potential as a lead structure for drug development processes targeting specific diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of derivatives based on this compound:

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of synthesized derivatives against various cancer cell lines including glioblastoma. Results indicated that certain derivatives led to significant apoptosis in cancer cells through DNA damage mechanisms .

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial activity of synthesized thiadiazoles against both Gram-positive and Gram-negative bacteria. The findings demonstrated that some derivatives exhibited potent antibacterial effects comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 2,5-Bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Substituents and Their Effects:

Compound Name Substituents Electronic Properties Key Structural Features
2,5-Bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole Allyl sulfanyl (C3H5S-) Electron-rich due to allyl π-system Flexible substituents; S–C bonds enable thiol-based reactivity
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole Pyridyl (C5H4N-) Electron-withdrawing N atoms Rigid, planar groups; facilitates metal coordination
2,5-Bis(thiacarbohydrazono)-1,3,4-thiadiazole Thiacarbohydrazono (R–NH–N=C(S)–) Mixed donor-acceptor character Hydrogen-bonding capability; enhances antiproliferative activity
2,5-Bis(prop-2-ynylthio)-1,3,4-thiadiazole Propargyl sulfanyl (C≡C–CH2S-) Electron-deficient (sp-hybridized C) Linear geometry; potential for click chemistry

Crystallographic Insights:

  • Pyridyl-substituted derivatives (e.g., 2,5-bis(4-pyridyl)-1,3,4-thiadiazole) form 2D coordination polymers with Mn(II) ions, stabilized by π-π interactions (face-to-face distance: 3.628 Å) .
  • Allyl-substituted analogs lack pyridyl N donors, limiting metal coordination but enabling thiol-based crosslinking or polymerization .

Electronic and Antioxidant Properties

  • Pyridyl and thiacarbohydrazono derivatives exhibit strong electron donor-acceptor interactions, making them suitable for antioxidant applications .
  • Allyl-substituted compounds may display moderate antioxidant activity due to allyl’s electron-donating effects, though less pronounced than EDG-substituted analogs .

Biological Activity

2,5-Bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Structural Information

The molecular formula of this compound is C8H10N2S3C_8H_{10}N_2S_3. Its structure features a thiadiazole ring which is known for its pharmacological significance.

Antimicrobial Activity

The thiadiazole scaffold has been extensively studied for its antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess comparable antimicrobial properties .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of thiadiazole derivatives. For example, 1,3,4-thiadiazole compounds have been reported to inhibit the proliferation of cancer cell lines such as SW707 and T47D. The presence of electron-withdrawing groups on the thiadiazole ring enhances its activity by facilitating interactions with cellular targets involved in cancer progression .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
5-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoleSW70710Matysiak et al.
2-Amino-5-(phenyl)-1,3,4-thiadiazoleT47D15Mavrova et al.

Antioxidant Properties

Thiadiazoles have also been evaluated for their antioxidant capabilities. Studies suggest that certain derivatives can scavenge free radicals effectively and reduce oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with various diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiadiazoles act as inhibitors for various enzymes involved in cancer progression and microbial metabolism.
  • Receptor Interaction : The structural features allow these compounds to interact with specific receptors or proteins within cells, altering signaling pathways critical for cell survival and proliferation.
  • Electrophilic Nature : The electron-deficient thiadiazole ring can participate in nucleophilic substitutions which are vital for their reactivity with biological macromolecules.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Kumar et al., several thiadiazole derivatives were synthesized and tested against human cancer cell lines. Among them, this compound demonstrated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Screening

A series of experiments were performed to assess the antimicrobial efficacy of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .

Q & A

Q. Q1: What are the standard synthetic protocols for preparing 2,5-Bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution using 1,3,4-thiadiazole-2,5-dithiol dipotassium salt and propargyl bromide (or allyl derivatives) in polar aprotic solvents like DMF. Key steps include:

  • Reaction Conditions : Heating to 70°C for 24 hours under inert atmosphere .
  • Workup : Extraction with diethyl ether, washing with saturated NaCl, and recrystallization from n-hexane (yield: ~38%) .
  • Yield Optimization : Adjusting stoichiometry, solvent polarity, and reaction time. Copper catalysts (e.g., CuSO₄) or microwave-assisted synthesis may enhance efficiency .

Q. Q2: How can the crystal structure and electronic properties of this compound derivatives be resolved?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and packing. For example, Mn(II) coordination polymers with thiadiazole ligands show monoclinic systems (space group P121/c1) with unit cell parameters: a = 10.1889 Å, b = 30.705 Å, c = 17.229 Å, β = 102.424° .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···C, π-π stacking) stabilizing 3D frameworks .
  • Elemental Analysis : Validates purity via C, H, N, and S percentages (e.g., deviations <0.3% confirm synthesis accuracy) .

Advanced Coordination Chemistry

Q. Q3: What strategies are effective in designing metal-organic frameworks (MOFs) using this compound as a bridging ligand?

Methodological Answer:

  • Ligand Selection : Thiadiazole’s sulfur and nitrogen atoms enable chelation with transition metals (e.g., Mn(II), Ni(II)) to form octahedral geometries .
  • Structural Features : Chain-like polymers form via carboxylate ligands (e.g., 5-methylisophthalate) and π-π interactions (face-centered stacking at 3.628 Å spacing) .
  • Applications : MOFs exhibit antifungal activity (e.g., Ni(II) complexes inhibit Verticillium dahliae via pathogen growth suppression and plant defense activation) .

Q. Q4: How can researchers assess the bioactivity of thiadiazole derivatives against viral proteases, such as SARS-CoV-2 main protease (Mpro)?

Methodological Answer:

  • Synthesis : Acid-catalyzed cyclization of substituted dithiocarbazates yields thiadiazoles with varied substituents (e.g., aryl/alkyl thio-groups) .
  • In Silico Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to Mpro active sites.
  • In Vitro Assays : Fluorometric or colorimetric protease inhibition assays (e.g., FRET-based) quantify IC₅₀ values .
  • Key Finding : Thiadiazoles with electron-withdrawing groups show enhanced inhibition due to hydrophobic and hydrogen-bonding interactions .

Addressing Data Contradictions

Q. Q5: How should researchers resolve discrepancies in synthetic yields or biological activity across studies?

Methodological Answer:

  • Yield Variations : Compare reaction conditions (e.g., : 38% vs. : 83%). Factors include catalyst type (Cu vs. Pd), solvent (DMF vs. CH₂Cl₂), and purification methods (column chromatography vs. recrystallization) .
  • Biological Activity : Validate assays using standardized protocols (e.g., MIC values for antifungals) and control for ligand vs. metal complex effects .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of structural modifications (e.g., substituent effects on bioactivity) .

Advanced Functionalization

Q. Q6: What methodologies enable the functionalization of thiadiazole derivatives for optoelectronic or catalytic applications?

Methodological Answer:

  • Cross-Coupling Reactions : Pd-catalyzed Suzuki-Miyaura reactions with boronic acids introduce aryl groups (e.g., 2,5-bis(4-bromophenyl) derivatives) .
  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazole moieties (e.g., 1-octyl-1H-1,2,3-triazol-4-yl groups) .
  • Applications : Functionalized thiadiazoles serve as electron acceptors in organic semiconductors or catalysts in green chemistry .

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